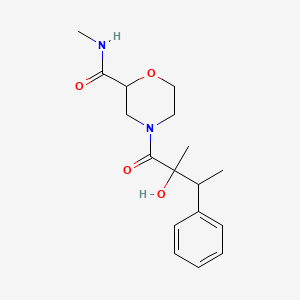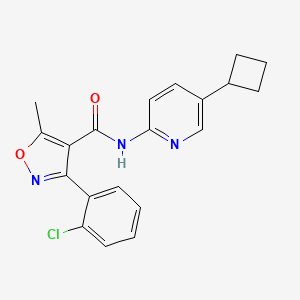![molecular formula C10H12N2O3 B6967189 3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6967189.png)
3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with sodium cyanate in a suitable solvent to form the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydropyrido[2,3-d]oxazol-2-one: Another oxazole derivative with similar structural features.
6-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-one: A chlorinated derivative with distinct chemical properties.
Uniqueness
3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-7-6-12-9-8(15-10(12)13)4-3-5-11-9/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFIYGZSWUAHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=N2)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![2-(1-Methylpyrazol-4-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6967115.png)
![1-(7-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B6967128.png)
![[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6967133.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)

![N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6967158.png)

![4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6967175.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6967183.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)

